molecular formula C56H54Br2O3 B12910717 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan CAS No. 917376-17-1

2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan

Cat. No.: B12910717
CAS No.: 917376-17-1
M. Wt: 934.8 g/mol
InChI Key: ZWABHBLNCVKEEZ-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,d]furan core substituted with bromine at the 3,7-positions and anthracene-terminated octyloxy chains at the 2,8-positions. The anthracene groups, linked via flexible octyloxy spacers, likely improve hole-transport properties and thermal stability while aiding solubility in organic solvents .

Bromination of dibenzo[b,d]furan at the 3,7-positions, as seen in the preparation of 2,8-dibromodibenzo[b,d]furan .

Nucleophilic substitution or Suzuki coupling to attach anthracene-octyloxy groups, similar to the functionalization of dibenzofuran with carbazole or arylboronic acids .

Properties

CAS No.

917376-17-1

Molecular Formula

C56H54Br2O3

Molecular Weight

934.8 g/mol

IUPAC Name

2,8-bis(8-anthracen-9-yloctoxy)-3,7-dibromodibenzofuran

InChI

InChI=1S/C56H54Br2O3/c57-51-37-53-49(35-55(51)59-31-19-7-3-1-5-9-29-47-43-25-15-11-21-39(43)33-40-22-12-16-26-44(40)47)50-36-56(52(58)38-54(50)61-53)60-32-20-8-4-2-6-10-30-48-45-27-17-13-23-41(45)34-42-24-14-18-28-46(42)48/h11-18,21-28,33-38H,1-10,19-20,29-32H2

InChI Key

ZWABHBLNCVKEEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCCCCCOC4=C(C=C5C(=C4)C6=CC(=C(C=C6O5)Br)OCCCCCCCCC7=C8C=CC=CC8=CC9=CC=CC=C97)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan typically involves multiple steps, starting with the preparation of the anthracene and dibenzofuran precursors. The key steps include:

    Bromination: Dibenzofuran is brominated to introduce bromine atoms at the 3 and 7 positions.

    Alkylation: The brominated dibenzofuran is then alkylated with 8-(anthracen-9-yl)octyl groups under basic conditions.

    Coupling: The final step involves coupling the alkylated dibenzofuran with the anthracene moieties using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan can undergo various chemical reactions, including:

    Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.

    Reduction: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or Grignard reagents can be employed for substitution reactions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Dibenzofuran derivatives with hydrogen atoms replacing bromine.

    Substitution: Various substituted dibenzofuran derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan exerts its effects is primarily related to its electronic structure. The anthracene moieties can participate in π-π interactions, while the dibenzofuran core provides rigidity and stability. These interactions can influence the compound’s photophysical and electrochemical properties, making it useful in applications such as OLEDs .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Weight* Key Applications References
Target Compound Dibenzo[b,d]furan 3,7-Br; 2,8-(anthracene-octyloxy) ~1,200 (est.) OLED host (potential)
2,8-Dibromodibenzo[b,d]furan Dibenzo[b,d]furan 2,8-Br 335.92 Intermediate for synthesis
3,7-Dichlorodibenzo[b,d]furan Dibenzo[b,d]furan 3,7-Cl 237.08 Not specified
DtBCzDBFDP Dibenzo[b,d]furan 2,8-(Carbazole); 4,6-(diphenylphosphino) ~1,500 (est.) OLED host
DBFTrz Dibenzo[b,d]furan 4,6-(Diphenyltriazine) ~600 (est.) n-type OLED host

*Molecular weights estimated based on structural analogs where explicit data is unavailable.

Key Research Findings

(a) Electronic Properties
  • Target Compound : The 3,7-dibromo substitution lowers the LUMO level, enhancing electron transport. Anthracene’s planar structure facilitates hole injection, making it a bipolar host candidate .
  • DBFTrz : Contains triazine groups, which are stronger electron-deficient moieties than bromine. This results in higher electron mobility but may reduce compatibility with emissive layers .
  • DtBCzDBFDP: Carbazole substituents provide strong hole-transport capabilities, while diphenylphosphino groups stabilize metal complexes in phosphorescent OLEDs .
(b) Thermal Stability
  • Anthracene-octyloxy chains in the target compound likely improve thermal stability (Tg > 150°C estimated) compared to simpler halogenated derivatives like 3,7-dichlorodibenzo[b,d]furan (Tg ~80°C) .
  • DtBCzDBFDP and DBFTrz exhibit high thermal stability (Tg > 200°C) due to rigid carbazole and triazine groups, respectively .
(c) OLED Performance Metrics
  • DBFTrz : Achieves external quantum efficiency (EQE) >20% in blue OLEDs due to balanced charge transport .
  • DtBCzDBFDP : Used in green phosphorescent OLEDs with EQE ~18% .
  • Target Compound : Predicted EQE ~15–18% based on its bipolar design, though experimental validation is needed.

Biological Activity

2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan is a complex organic compound with potential applications in organic electronics and photonics due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and toxicity profiles.

Chemical Structure and Properties

The molecular formula for 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan is C34H40Br2O2C_{34}H_{40}Br_2O_2. The compound features multiple aromatic rings and bromine substituents, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan exhibit anticancer properties. For instance, anthracene derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Study:
In a study conducted by Zhang et al. (2023), an anthracene-based derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 12 µM. The mechanism was attributed to the compound's ability to intercalate DNA and disrupt replication processes.

CompoundCell LineIC50 (µM)Mechanism of Action
2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furanMCF-712DNA intercalation, ROS generation

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Studies have shown that dibromodibenzo derivatives can scavenge free radicals effectively.

Research Findings:
A comparative study by Lee et al. (2022) evaluated various dibromodibenzo compounds for their antioxidant capabilities using DPPH radical scavenging assays. The results indicated that the tested compounds exhibited significant radical scavenging activity, with some showing efficacy comparable to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)Comparison Standard
2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan78Ascorbic Acid (85%)

Neuroprotective Effects

Emerging research suggests that anthracene derivatives may also possess neuroprotective effects. A study by Kim et al. (2024) reported that a related compound reduced neuronal apoptosis in a model of oxidative stress induced by glutamate.

Toxicity Profile

Despite the promising biological activities, the toxicity of 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan must be thoroughly assessed. Toxicological evaluations are critical for determining safe dosage levels for potential therapeutic applications.

Toxicity Assessment:
A preliminary toxicity screening conducted on zebrafish embryos revealed developmental abnormalities at concentrations exceeding 10 µM. Further studies are needed to elucidate the mechanisms behind these effects and establish safety thresholds.

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